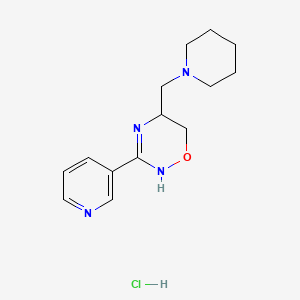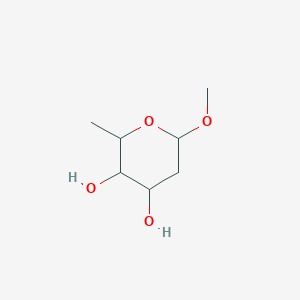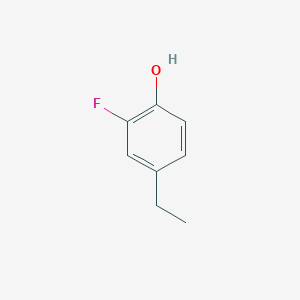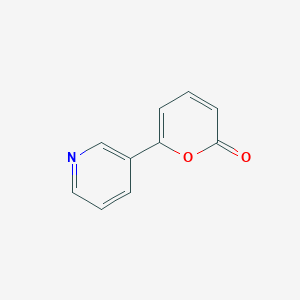
Iroxanadine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary. It is primarily investigated for its cardioprotective properties and its potential use in treating vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease . The compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis .
Métodos De Preparación
The synthesis of iroxanadine hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Iroxanadine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of phosphorylation on small molecules.
Biology: The compound is investigated for its role in endothelial cell function and its potential to protect against vascular diseases.
Medicine: This compound is explored for its cardioprotective properties and its potential use in preventing restenosis following vascular surgery or balloon angioplasty
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents targeting vascular diseases.
Mecanismo De Acción
The mechanism of action of iroxanadine hydrochloride involves the induction of phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation plays a critical role in maintaining endothelial cell homeostasis. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects . These molecular targets and pathways are essential for the compound’s ability to protect against vascular diseases.
Comparación Con Compuestos Similares
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its role in endothelial cell homeostasis. Similar compounds include other pyridine derivatives and small molecules that target vascular diseases. this compound’s ability to induce phosphorylation of p38 SAPK and its cardioprotective properties set it apart from other compounds in its class .
Propiedades
Número CAS |
934838-73-0 |
|---|---|
Fórmula molecular |
C14H21ClN4O |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
Clave InChI |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)


![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)

![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)


